molecular formula C7H10O3S B13515081 4-(Acetylsulfanyl)oxan-2-one

4-(Acetylsulfanyl)oxan-2-one

Cat. No.: B13515081
M. Wt: 174.22 g/mol
InChI Key: ZYSDVRZFICBTKO-UHFFFAOYSA-N
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Description

4-(Acetylsulfanyl)oxan-2-one is a chemical compound with the molecular formula C7H10O3S. . This compound is characterized by the presence of an oxan-2-one ring substituted with an acetylsulfanyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylsulfanyl)oxan-2-one typically involves the reaction of tetrahydro-2-oxo-2H-pyran-4-yl with ethanethioic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Acetylsulfanyl)oxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Acetylsulfanyl)oxan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Acetylsulfanyl)oxan-2-one involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve the inhibition of enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfanyl)oxan-2-one
  • 4-(Ethylsulfanyl)oxan-2-one
  • 4-(Propylsulfanyl)oxan-2-one

Uniqueness

4-(Acetylsulfanyl)oxan-2-one is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H10O3S

Molecular Weight

174.22 g/mol

IUPAC Name

S-(2-oxooxan-4-yl) ethanethioate

InChI

InChI=1S/C7H10O3S/c1-5(8)11-6-2-3-10-7(9)4-6/h6H,2-4H2,1H3

InChI Key

ZYSDVRZFICBTKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1CCOC(=O)C1

Origin of Product

United States

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